Cas no 1367752-46-2 (1-cyclopentyl-1h-imidazo[1,2-b]pyrazole-7-carbonitrile)

1-cyclopentyl-1h-imidazo[1,2-b]pyrazole-7-carbonitrile structure
1367752-46-2 structure
商品名:1-cyclopentyl-1h-imidazo[1,2-b]pyrazole-7-carbonitrile
CAS番号:1367752-46-2
MF:C11H12N4
メガワット:200.2397813797
CID:5575493

1-cyclopentyl-1h-imidazo[1,2-b]pyrazole-7-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-cyclopentyl-1h-imidazo[1,2-b]pyrazole-7-carbonitrile
    • 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile, 1-cyclopentyl-
    • インチ: 1S/C11H12N4/c12-7-9-8-13-15-6-5-14(11(9)15)10-3-1-2-4-10/h5-6,8,10H,1-4H2
    • InChIKey: KQZSKEJJSKQQCO-UHFFFAOYSA-N
    • ほほえんだ: N1=CC(C#N)=C2N(C3CCCC3)C=CN12

じっけんとくせい

  • 密度みつど: 1.36±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 0.91±0.40(Predicted)

1-cyclopentyl-1h-imidazo[1,2-b]pyrazole-7-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2198-7959-2.5g
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
1367752-46-2 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F2198-7959-10g
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
1367752-46-2 95%+
10g
$2675.0 2023-09-06
TRC
C152106-500mg
1-cyclopentyl-1h-imidazo[1,2-b]pyrazole-7-carbonitrile
1367752-46-2
500mg
$ 365.00 2022-06-06
Life Chemicals
F2198-7959-0.25g
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
1367752-46-2 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F2198-7959-1g
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
1367752-46-2 95%+
1g
$580.0 2023-09-06
TRC
C152106-100mg
1-cyclopentyl-1h-imidazo[1,2-b]pyrazole-7-carbonitrile
1367752-46-2
100mg
$ 95.00 2022-06-06
TRC
C152106-1g
1-cyclopentyl-1h-imidazo[1,2-b]pyrazole-7-carbonitrile
1367752-46-2
1g
$ 570.00 2022-06-06
Life Chemicals
F2198-7959-0.5g
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
1367752-46-2 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F2198-7959-5g
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
1367752-46-2 95%+
5g
$1909.0 2023-09-06

1-cyclopentyl-1h-imidazo[1,2-b]pyrazole-7-carbonitrile 関連文献

1-cyclopentyl-1h-imidazo[1,2-b]pyrazole-7-carbonitrileに関する追加情報

Introduction to 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS No. 1367752-46-2)

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, identified by its CAS number 1367752-46-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the imidazopyrazole class, a scaffold that has been extensively studied for its role in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

The molecular structure of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile consists of a fused ring system comprising an imidazole and a pyrazole ring, both of which are appended with a cyclopentyl group at the 1-position and a nitrile group at the 7-position. This arrangement not only contributes to the compound's stability but also provides multiple sites for functionalization, making it a versatile intermediate in synthetic chemistry.

In recent years, there has been a surge in research focused on developing new derivatives of imidazopyrazole compounds due to their demonstrated efficacy in inhibiting various enzymatic targets and their potential to modulate signaling pathways involved in inflammation, cancer, and neurodegenerative diseases. The cyclopentyl substituent in 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is particularly noteworthy, as it can influence both the solubility and bioavailability of the compound, making it an attractive candidate for further pharmacological investigation.

One of the most compelling aspects of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is its potential as a scaffold for drug development. The imidazopyrazole core has been shown to exhibit inhibitory activity against several kinases and other enzymes implicated in disease pathogenesis. For instance, studies have suggested that derivatives of this scaffold may have therapeutic potential in the treatment of chronic inflammatory disorders by modulating Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) pathways. The nitrile group at the 7-position further enhances the compound's reactivity, allowing for further chemical modifications that could optimize its pharmacokinetic properties.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for novel heterocyclic compounds like 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. These technologies enable researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. By leveraging machine learning algorithms trained on large datasets of known bioactive molecules, scientists can identify promising candidates for further validation. This approach has already led to the identification of several potent inhibitors of target enzymes that are relevant to human health.

The synthesis of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps typically include cyclization reactions to form the imidazopyrazole core, followed by functionalization at the 1- and 7-positions. Advances in catalytic methods have enabled more efficient synthetic routes, reducing both reaction times and waste generation. These improvements align with the growing emphasis on green chemistry principles in pharmaceutical research.

From a biological perspective, 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has shown promise in preclinical studies as a potential therapeutic agent. In vitro assays have demonstrated its ability to inhibit the activity of certain kinases associated with cancer cell proliferation. Additionally, animal models have provided insights into its pharmacokinetic behavior and safety profile. While these preliminary results are encouraging, further studies are needed to fully understand its therapeutic potential and to identify any potential side effects.

The versatility of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile as a chemical scaffold also makes it an attractive platform for structure-based drug design. By using X-ray crystallography or other biophysical techniques, researchers can determine how this compound interacts with its target enzymes at an atomic level. This information can then be used to design analogs with improved binding affinity and selectivity. Such efforts are crucial for developing drugs that are both effective and well-tolerated by patients.

In conclusion, 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS No. 1367752-46-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for developing new therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in drug discovery efforts worldwide.

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